![molecular formula C22H23N3O B541900 N-Methyl-N''-(6-phenethyloxy-biphenyl-3-yl)-guanidine](/img/structure/B541900.png)
N-Methyl-N''-(6-phenethyloxy-biphenyl-3-yl)-guanidine
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Overview
Description
RPR121154 is a non peptidic C5a receptor antagonist.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of chiral guanidines and derived guanidinium salts, involving N-methyl-N-(1-phenethyl)-amino group, has been explored. These compounds display intriguing structures with the presence of rotamers in solution, hinting at potential applications in stereochemistry and molecular design (Castiglia et al., 2012).
Biological Activities
- A study on N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine revealed weak herbicidal activity, indicating potential agricultural applications (Feng-qi He et al., 2006).
- Research involving methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides demonstrated anti-influenza activity, suggesting medical applications in antiviral therapies (Yong-Hua Liu & L. Cao, 2008).
Chemical Modifications and Receptor Selectivity
- N-methylation, N-alkylation, or N-acylation of the guanidine group in specific compounds, such as integrin ligands, has been used to modify receptor subtype specificity. This suggests a role in developing more targeted pharmaceuticals (Kapp et al., 2016).
Catalytic Properties
- Bis-guanidine ligands have been synthesized for biomimetic coordination chemistry, offering a range of substitutional flexibility within the guanidine residues. This research is significant for developing new catalysts and understanding biological catalysis (Herres‐Pawlis et al., 2005).
Methylation Effects
- Studies on the methylation of deoxyribonucleic acid (DNA) in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine have provided insights into cellular processes and DNA interactions, which are crucial for understanding mutagenesis and carcinogenesis (Lawley & Thatcher, 1970).
properties
Molecular Formula |
C22H23N3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-methyl-1-[3-phenyl-4-(2-phenylethoxy)phenyl]guanidine |
InChI |
InChI=1S/C22H23N3O/c1-24-22(23)25-19-12-13-21(20(16-19)18-10-6-3-7-11-18)26-15-14-17-8-4-2-5-9-17/h2-13,16H,14-15H2,1H3,(H3,23,24,25) |
InChI Key |
QXDMVRPQHNFBSZ-UHFFFAOYSA-N |
SMILES |
N/C(NC1=CC=C(OCCC2=CC=CC=C2)C(C3=CC=CC=C3)=C1)=N\C |
Canonical SMILES |
CN=C(N)NC1=CC(=C(C=C1)OCCC2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RPR121154; RPR 121154; RPR-121154. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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